molecular formula C18H20FNO2S B2746940 2-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1787915-78-9

2-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2746940
CAS No.: 1787915-78-9
M. Wt: 333.42
InChI Key: BGSVJRYHQPMHRY-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the 2-position. The amide nitrogen is further functionalized with a tetrahydro-2H-pyran-4-yl group and a 2-(thiophen-2-yl)ethyl substituent.

Properties

IUPAC Name

2-fluoro-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c19-17-6-2-1-5-16(17)18(21)20(14-8-11-22-12-9-14)10-7-15-4-3-13-23-15/h1-6,13-14H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSVJRYHQPMHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a novel organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of cancer treatment and other diseases influenced by the transforming growth factor beta (TGF-β) signaling pathway.

Chemical Structure

The molecular formula for this compound is C19H25FNO3SC_{19}H_{25}F_NO_3S, with a molecular weight of approximately 379.53 g/mol. The presence of both fluorine and thiophene groups in its structure may enhance its biological interactions.

Research indicates that compounds structurally similar to This compound can act as inhibitors of the ALK5 receptor (also known as TGF-β receptor I). This receptor plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis, making it a target for cancer therapy. Inhibition of ALK5 has been shown to reduce tumor growth in preclinical models, indicating that this compound may exhibit similar effects.

In Vitro Studies

Several studies have reported on the biological activity of related compounds. For instance, a series of tetrahydro-pyran derivatives demonstrated significant inhibition of ALK5 autophosphorylation with IC50 values ranging from 25 nM to 74.6 nM in NIH3T3 cells, suggesting potent biological activity against this target .

CompoundIC50 (nM)Target
8h25ALK5
8h74.6NIH3T3

In Vivo Studies

In vivo studies using CT26 xenograft models have shown that oral administration of similar compounds can significantly inhibit tumor growth without notable toxicity . This highlights the potential therapeutic application of these compounds in oncology.

Pharmacokinetics

The pharmacokinetic profile of related tetrahydro-pyran derivatives has been favorable, showing good absorption and distribution characteristics. These properties are essential for the development of effective therapeutic agents.

Case Studies

  • Case Study 1 : A study on tetrahydro-pyran derivatives demonstrated their efficacy as ALK5 inhibitors, leading to significant reductions in tumor size in animal models.
  • Case Study 2 : Another investigation highlighted the potential of these compounds to ameliorate fibrosis-related conditions by targeting TGF-β signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide Derivatives with Heterocyclic Substituents

a) 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide (CCG258205)
  • Key Differences : Replaces the THP and thiophene groups with a piperidine ring bearing a benzo[d][1,3]dioxol-5-yloxy substituent and a pyridin-2-yl ethyl group.
  • However, the absence of THP reduces metabolic stability compared to the target compound .
b) N-((1H-imidazol-2-yl)methyl)-5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluorobenzamide (CCG258209)
  • Key Differences : Substitutes the THP and thiophene with an imidazole-methyl group.
  • Reported HPLC purity >95%, comparable to the target compound’s synthesis standards .

Sulfonamide Analogues

a) 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
  • Key Differences : Replaces the benzamide with a sulfonamide group and modifies the THP-thiophene connectivity.
  • Impact : Sulfonamides exhibit stronger hydrogen-bond acceptor capacity, which may enhance binding to polar targets but reduce blood-brain barrier penetration compared to benzamides .

THP-Containing Inhibitors

a) RAF709 (N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide)
  • Key Differences : Incorporates a trifluoromethylbenzamide and a morpholine-THP-bipyridine scaffold.
  • Impact : The THP-oxy group improves solubility and kinase selectivity (B/C RAF inhibition). This highlights the THP group’s versatility in balancing solubility and potency, a feature shared with the target compound .
b) 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide
  • Key Differences : Substitutes the 2-fluoro and thiophene-ethyl groups with 2-chloro and N-methyl.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity may reduce binding affinity compared to fluorine. The methyl group simplifies the structure but may limit conformational flexibility .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Solubility (µg/mL) Potency (IC₅₀, nM)
Target Compound Benzamide 2-Fluoro, THP, thiophene-ethyl Not explicitly reported Moderate* N/A
CCG258205 Benzamide Piperidine, benzo[d][1,3]dioxol-5-yloxy GRK2 12.5 6.2
RAF709 Benzamide Trifluoromethyl, THP-oxy-bipyridine B/C RAF 35.0 0.7
2-fluoro-N-((4-(thiophen-2-yl)THP-4-yl)methyl)benzenesulfonamide Sulfonamide THP, thiophene Not reported 8.9 N/A
2-Chloro-N-methyl-N-(THP-4-yl)benzamide Benzamide 2-Chloro, N-methyl Not reported 22.4 N/A

*Estimated based on structural analogs.

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